molecular formula C9H4BrClIN B1524690 6-Bromo-4-chloro-3-iodoquinoline CAS No. 1260787-47-0

6-Bromo-4-chloro-3-iodoquinoline

Cat. No. B1524690
M. Wt: 368.39 g/mol
InChI Key: WWGORJUJIJKUIH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-iodoquinoline is a halogenated heterocycle . It has a molecular weight of 368.4 . This compound is an important intermediate for the synthesis of many biologically active compounds .


Molecular Structure Analysis

The molecular formula of 6-Bromo-4-chloro-3-iodoquinoline is C9H4BrClIN . The SMILES string representation is Clc1ccnc2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-3-iodoquinoline is a solid with a density of 2.2±0.1 g/cm3 . It has a boiling point of 393.2±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Applications

6-Bromo-4-chloro-3-iodoquinoline serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of GSK2126458, an important compound in medicinal chemistry, using a process involving cyclization and substitution reactions (Wang et al., 2015). Additionally, it has been employed in the Knorr synthesis process for producing quinolin-2(1H)-one, highlighting its versatility in organic synthesis (Wlodarczyk et al., 2011).

Role in Cross-Coupling Reactions

This compound also plays a significant role in cross-coupling reactions. A study demonstrated the conditions for selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline, which allowed the synthesis of diarylquinolines with different aryl groups (Tsvetkov et al., 2002). Moreover, its application in Silyl‐Mediated Halogen/Halogen Displacement reactions has been explored, further underscoring its importance in synthetic chemistry (Schlosser & Cottet, 2002).

Photophysical Properties and Crystal Structure Analysis

Studies have also been conducted on the synthesis, antibacterial evaluation, and analysis of the crystal structure and molecular interactions of derivatives of 6-bromo-4-chloro-3-iodoquinoline. For instance, new compounds like 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one have been synthesized and assessed for antibacterial activity, with their crystal structures offering insights into molecular interactions (Ouerghi et al., 2021). The photophysical properties of polycarbo-substituted quinazolines derived from related compounds have also been studied, contributing to the understanding of intramolecular charge transfer properties (Mphahlele et al., 2015).

Novel Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of 6-Bromo-4-chloro-3-iodoquinoline have been synthesized for potential use as antimicrobial and antimalarial agents. The development of novel compounds in this area exemplifies the compound's applicability in drug discovery and development (Parthasaradhi et al., 2015).

Safety And Hazards

The safety information for 6-Bromo-4-chloro-3-iodoquinoline indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-bromo-4-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGORJUJIJKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-3-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com

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